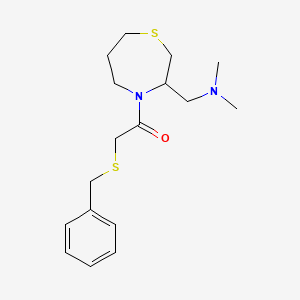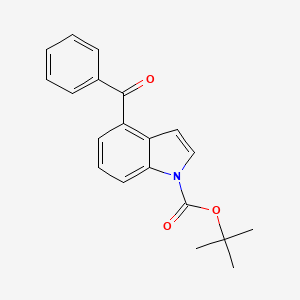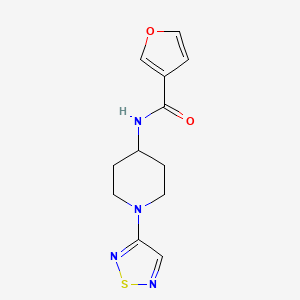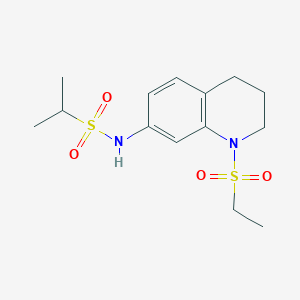
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. CTB is a benzodiazole derivative that has been found to exhibit promising results in various studies related to neuroscience and cancer research.
Mécanisme D'action
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide acts as a fluorescent tracer that binds to specific cell types or pathways. It is taken up by cells and transported along axons to their terminals, allowing researchers to trace the neuronal pathways of interest. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and well-tolerated in animal studies. It is rapidly taken up by cells and transported along axons, making it a useful tool for studying neural pathways. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide is its ability to selectively label specific cell types or pathways. This allows researchers to study the mechanisms of neural plasticity or cancer growth in a targeted manner. This compound is also non-toxic and well-tolerated in animal studies, making it a safe tool for research. However, this compound has limitations in terms of its ability to penetrate the blood-brain barrier, which may limit its use in certain neuroscience applications.
Orientations Futures
The potential applications of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide in neuroscience and cancer research are vast. Future research could focus on developing new methods for delivering this compound to specific cell types or pathways, as well as exploring its use in other areas of biomedical research. Additionally, the development of new fluorescent tracers with improved properties could further enhance the utility of this compound and similar compounds in scientific research.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide can be achieved through a multi-step process that involves the reaction of 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid with cyanogen bromide and cyclobutanone. The resulting product is purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has been extensively studied for its potential applications in neuroscience research. It has been found to be a useful tool in tracing neuronal pathways and studying the mechanisms of neural plasticity. This compound has also been used in cancer research to study the effects of various treatments on tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-1,2-dimethylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-17-12-8-11(4-5-13(12)19(10)2)14(20)18-15(9-16)6-3-7-15/h4-5,8H,3,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWNIKJLPMVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)


![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)